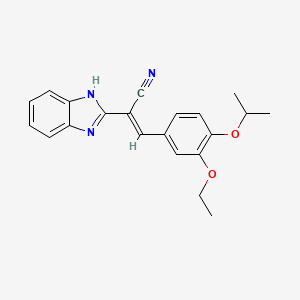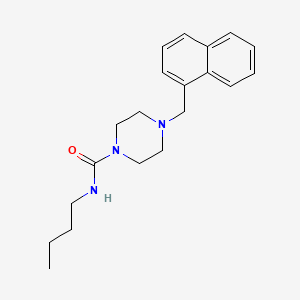![molecular formula C20H24ClN3O2 B5265462 N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5265462.png)
N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide, also known as CEP-701, is a synthetic small molecule inhibitor of the receptor tyrosine kinase FLT3. FLT3 is a protein that is involved in the regulation of hematopoietic stem cells and is commonly mutated in acute myeloid leukemia (AML). CEP-701 has been extensively studied for its potential as a therapeutic agent in the treatment of AML and other cancers.
Mécanisme D'action
N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide inhibits the activity of FLT3 by binding to the ATP-binding site of the receptor tyrosine kinase. This prevents the activation of downstream signaling pathways that are involved in cell growth and survival. Inhibition of FLT3 activity by this compound leads to apoptosis (programmed cell death) of cancer cells that are dependent on FLT3 signaling for survival.
Biochemical and Physiological Effects:
In addition to its effects on cancer cells, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to inhibit the activity of other receptor tyrosine kinases, including c-Kit and PDGFR, which are also involved in cancer cell growth and survival. This compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide has several advantages as a tool for studying FLT3 signaling and its role in cancer. This compound is a specific inhibitor of FLT3, which allows for the selective inhibition of FLT3 signaling without affecting other signaling pathways. This compound is also a small molecule, which allows for easy delivery to cells and tissues in vitro and in vivo. However, there are also limitations to the use of this compound in lab experiments. This compound has poor solubility in water, which can limit its use in certain experiments. This compound also has a relatively short half-life, which can limit its effectiveness in long-term experiments.
Orientations Futures
There are several future directions for the study of N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide and its potential as a therapeutic agent in the treatment of cancer. One area of research is the development of more potent and selective FLT3 inhibitors that can overcome the limitations of this compound. Another area of research is the identification of biomarkers that can predict response to FLT3 inhibitors, which could help to personalize treatment for patients with FLT3-mutant AML. Finally, there is ongoing research into the use of FLT3 inhibitors in combination with other therapies, such as chemotherapy and immunotherapy, to improve outcomes for cancer patients.
Méthodes De Synthèse
The synthesis of N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide involves several steps, including the reaction of 2-chloroaniline with ethyl 2-bromoacetate to form 2-chlorophenyl-2-ethoxyacetate. This intermediate is then reacted with piperazine to form the final product, this compound. The synthesis of this compound has been optimized to improve yield and purity, and several different methods have been reported in the literature.
Applications De Recherche Scientifique
N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide has been extensively studied for its potential as a therapeutic agent in the treatment of AML and other cancers. In preclinical studies, this compound has been shown to inhibit the growth and survival of FLT3-mutant AML cells both in vitro and in vivo. This compound has also been shown to have activity against other types of cancer cells, including neuroblastoma, glioblastoma, and prostate cancer cells.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-2-26-19-10-6-5-9-18(19)24-13-11-23(12-14-24)15-20(25)22-17-8-4-3-7-16(17)21/h3-10H,2,11-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCOZICNWDPRHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(1,3-benzothiazol-2-yl)-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5265385.png)
![5-tert-butyl-1-[(2-isopropyl-5-methylphenoxy)acetyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B5265389.png)
![4-({1-[3-(4-methoxyphenyl)propanoyl]-2-piperazinyl}carbonyl)morpholine](/img/structure/B5265397.png)
![N-cyclopentyl-4-[(phenylsulfonyl)methyl]benzamide](/img/structure/B5265418.png)

![3-(2-chloro-6-methyl-3-quinolinyl)-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5265432.png)
![1-{[1-({6-[(2-methoxyethyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5265438.png)
![2-{2-[5-(4-bromophenyl)-2-furyl]vinyl}-4-quinolinecarboxylic acid](/img/structure/B5265447.png)
![2-[4-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl)-1-piperazinyl]nicotinonitrile dihydrochloride](/img/structure/B5265449.png)
![3-(2-chlorophenyl)-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5265454.png)
![1-[3-(4-ethyl-2-methyl-3-oxopiperazin-1-yl)-3-oxopropyl]azepan-2-one](/img/structure/B5265464.png)
![3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5265470.png)
![ethyl {5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-methoxyphenoxy}acetate](/img/structure/B5265472.png)

